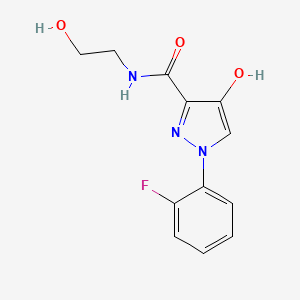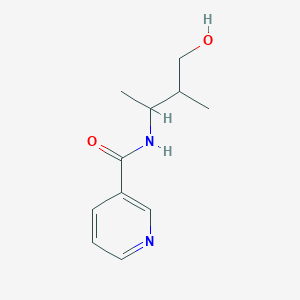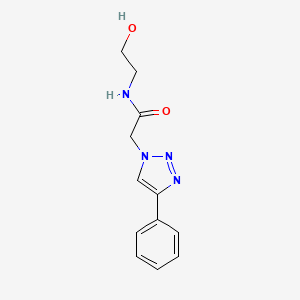
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide has been studied for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and topoisomerase-II. This inhibition leads to the suppression of inflammation and cancer cell growth. It also modulates the levels of neurotransmitters such as dopamine, acetylcholine, and serotonin, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the expression of COX-2 and PDE-4, which are involved in the inflammatory response. In addition, it has been found to induce apoptosis in cancer cells and reduce the growth of tumors. It also enhances the levels of neurotransmitters such as dopamine, acetylcholine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a low toxicity profile and can be administered in various forms such as oral, intravenous, and intraperitoneal. However, there are some limitations to its use in lab experiments. It has a short half-life and requires frequent dosing. It also has limited solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide. It can be further studied for its potential applications in treating other diseases such as diabetes, cardiovascular diseases, and autoimmune disorders. Its mechanism of action can also be further elucidated to identify new targets for drug development. In addition, its pharmacokinetics and pharmacodynamics can be studied to optimize its dosing and administration. Finally, its efficacy and safety can be further evaluated in preclinical and clinical trials to determine its potential for human use.
Conclusion:
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide is a promising compound that has shown potential in various scientific research applications. Its mechanism of action and physiological effects have been extensively investigated, and it has been found to have anticancer, anti-inflammatory, and analgesic properties. Although it has some limitations for lab experiments, it has several advantages such as ease of synthesis and low toxicity. There are several future directions for its study, and it has the potential to be developed into a new drug for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole compound with 2-chloroethanol in the presence of triethylamine to form the desired compound.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c13-8-3-1-2-4-9(8)16-7-10(18)11(15-16)12(19)14-5-6-17/h1-4,7,17-18H,5-6H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGURNONQJYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)NCCO)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6641338.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide](/img/structure/B6641342.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B6641345.png)
![1-(4-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B6641353.png)
![4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6641356.png)

![N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide](/img/structure/B6641374.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B6641395.png)

![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)
![1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B6641433.png)
![3-(hydroxymethyl)-N-(1-oxaspiro[5.5]undecan-4-yl)piperidine-1-carboxamide](/img/structure/B6641441.png)
![N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)